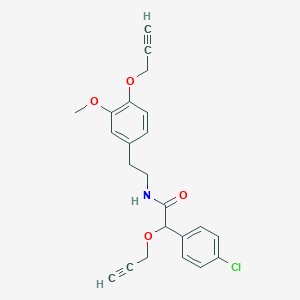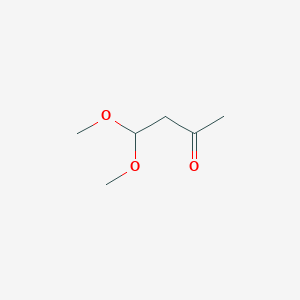
4-(1-Phenylethyl)phenol
Übersicht
Beschreibung
4-(1-Phenylethyl)phenol is a chemical compound that belongs to the family of phenols. It is also known as 4-hydroxyphenylethylphenylmethanone and is commonly used in scientific research. This compound has gained significant attention due to its potential applications in various fields such as medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
Onkologie: Induktion der Apoptose in der Krebstherapie
4-(1-Phenylethyl)phenol wurde auf sein Potenzial zur Induktion der Apoptose untersucht, eine Form des programmierten Zelltods, die für die Krebsbehandlung entscheidend ist . Die Forschung legt nahe, dass Derivate dieser Verbindung die Apoptose in Brustkrebszellen auslösen können, was ihr Potenzial als therapeutisches Mittel in der Onkologie hervorhebt.
Pharmakologie: Tyrosinase-Inhibition
In der Pharmakologie ist this compound für seine Tyrosinase-inhibitorische Aktivität bekannt . Diese Eigenschaft ist von Bedeutung bei der Entwicklung von Medikamenten für Erkrankungen wie Hyperpigmentierung und könnte bei der Schaffung von Behandlungen hilfreich sein, die Melaninstörungen bewältigen.
Materialwissenschaft: Chemische Stabilität und Löslichkeit
Die Rolle der Verbindung in der Materialwissenschaft ist mit ihren Eigenschaften der chemischen Stabilität und Löslichkeit verbunden. Sie wird verwendet, um die Eigenschaften verschiedener Materialien zu verbessern, was die Haltbarkeit und Effizienz von Produkten in Branchen von der Elektronik bis zur Textilindustrie verbessern könnte .
Umweltwissenschaft: Analytischer Nachweis von Phenolen
Die Umweltwissenschaft profitiert von this compound durch seine Verwendung beim analytischen Nachweis von Phenolen, die bedeutende Umweltverschmutzer sind. Die Verbindung kann Teil von Methoden sein, um phenolische Verbindungen in Ökosystemen zu überwachen und zu verwalten .
Lebensmittelindustrie: Antioxidative Eigenschaften
In der Lebensmittelindustrie werden phenolische Verbindungen wie this compound wegen ihrer antioxidativen Eigenschaften geschätzt. Sie spielen eine Rolle bei der Erhaltung der Lebensmittelqualität und der Verlängerung der Haltbarkeit und tragen zur Lebensmittelsicherheit und Nachhaltigkeit bei .
Kosmetikindustrie: Hautbleichmittel
Die Kosmetikindustrie verwendet this compound als Hautbleichmittel, da es auf Tyrosinase wirkt, ein Enzym, das an der Melansynthese beteiligt ist. Die Einarbeitung in Hautpflegeprodukte zielt darauf ab, einen ebenmäßigen Hautton zu erreichen und das Erscheinungsbild von Hyperpigmentierung zu reduzieren .
Landwirtschaft: Pflanzenwachstum und -schutz
In der Landwirtschaft ist bekannt, dass phenolische Verbindungen das Pflanzenwachstum und den -schutz beeinflussen. This compound könnte Teil von Strategien sein, um die Widerstandsfähigkeit von Nutzpflanzen gegen Schädlinge und Krankheiten zu verbessern sowie die allgemeine Pflanzenbefindlichkeit zu verbessern .
Wirkmechanismus
Target of Action
This compound is a derivative of phenol, which is known to have a broad range of targets due to its proteolytic properties . .
Mode of Action
As a phenolic compound, it may share some properties with phenol, which is a potent proteolytic agent . Phenol can dissolve tissue on contact via proteolysis and produce a chemical neurolysis when injected next to a nerve . .
Biochemical Pathways
Phenolic compounds, in general, are secondary metabolites of plants and are involved in various biochemical pathways . They are known to affect the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of individual phenolic compounds . .
Pharmacokinetics
The bioavailability of phenolic compounds can be influenced by various factors, including their chemical structure, the presence of other compounds, and the individual’s metabolic characteristics
Result of Action
Some phenolic compounds are known to have antioxidant, anti-inflammatory, and anticancer properties . .
Action Environment
Factors such as pH, temperature, and the presence of other compounds can potentially influence the action of phenolic compounds
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(1-phenylethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-11,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHASMJXNUHCHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862809 | |
| Record name | Phenol, 4-(1-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1988-89-2 | |
| Record name | 4-(1-Phenylethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1988-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Phenylethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001988892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1-Phenylethyl)phenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1-Phenylethyl)phenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-(1-phenylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-(1-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(1-phenylethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(1-PHENYLETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G5CEI3415 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 4-(1-Phenylethyl)phenol in the context of marine antifouling?
A1: Research suggests that this compound, isolated from the Callyspongia sponge, exhibits significant toxic effects on cyprid larvae of the acorn barnacle Balanus reticulatus []. This finding highlights its potential as a natural antifouling agent. Further research is needed to assess its efficacy in real-world settings and its environmental impact compared to synthetic alternatives.
Q2: How does this compound contribute to the control of Ganoderma boninense?
A2: Studies indicate that this compound is one of the bioactive compounds found in papaya leaf extracts that demonstrate antifungal activity against Ganoderma boninense, the causal pathogen of Basal Stem Rot (BSR) disease in oil palm trees []. While the exact mechanism of action remains to be elucidated, the presence of this compound in the extracts suggests a potential role in inhibiting fungal growth. This finding encourages further investigation into the development of bio-based fungicides for sustainable agriculture.
Q3: Are there any applications of this compound in the polymer industry?
A3: Interestingly, a closely related compound, 2,6-di-tert-butyl-4-(1-phenylethyl)phenol, serves as a key component in a liquid antioxidant product used as a terminator in the production of polyvinyl chloride (PVC) resin []. This suggests potential applications for this compound or its derivatives in enhancing the stability and aging properties of PVC and potentially other polymers. Further research is needed to explore these possibilities.
Q4: What analytical techniques are employed to identify and characterize this compound?
A4: Researchers utilize a combination of techniques to isolate, identify, and characterize this compound. These techniques include solvent extraction, column chromatography, thin layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) [, ]. This multi-faceted approach allows for the accurate identification and structural elucidation of the compound from complex mixtures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)












